molecular formula C14H19N B15269292 N-(3-Methylphenyl)bicyclo[2.2.1]heptan-2-amine

N-(3-Methylphenyl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B15269292
M. Wt: 201.31 g/mol
InChI Key: BODOECQNWNCWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methylphenyl)bicyclo[2.2.1]heptan-2-amine is a synthetic organic compound featuring a norbornane (bicyclo[2.2.1]heptane) core structure substituted with a 3-methylphenyl (meta-tolyl) group on the amine functionality. This structure combines a rigid, conformationally locked bicyclic framework with an aromatic amine, making it a compound of significant interest in various research fields. The norbornane scaffold is prized in medicinal chemistry for its ability to explore steric and conformational influences on biological activity, and in material science for creating polymers with enhanced rigidity and thermal stability . Research Applications: This amine serves as a versatile building block in organic synthesis. Its primary value lies as a precursor or intermediate in the development of novel pharmaceutical candidates, including central nervous system (CNS) active agents, where the norbornane structure can mimic privileged scaffolds in drug discovery . Researchers also utilize it in the synthesis of ligands for catalytic systems and in the creation of advanced polymeric materials, where its rigid structure can impart desirable physical properties . The specific mechanism of action is highly dependent on the final compound and research context. Handling and Storage: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Please consult the safety data sheet (SDS) for detailed hazard information, handling procedures, and personal protective equipment (PPE) requirements. Similar bicyclo[2.2.1]heptane derivatives can exhibit specific toxicological profiles, necessitating careful handling to avoid inhalation, skin contact, or ingestion .

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-(3-methylphenyl)bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C14H19N/c1-10-3-2-4-13(7-10)15-14-9-11-5-6-12(14)8-11/h2-4,7,11-12,14-15H,5-6,8-9H2,1H3

InChI Key

BODOECQNWNCWDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2CC3CCC2C3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reactions

Nucleophilic substitution represents the most widely employed strategy for introducing the 3-methylphenyl group to the bicyclo[2.2.1]heptan-2-amine core. A representative protocol involves reacting bicyclo[2.2.1]heptan-2-amine with 3-methylphenyl electrophiles under mild conditions.

Procedure :

  • Electrophile Preparation : 1-Bromo-3-methylbenzene (1.2 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under argon.
  • Reaction : Bicyclo[2.2.1]heptan-2-amine (1.0 equiv) and triethylamine (2.5 equiv) are added dropwise at 0°C. The mixture is stirred at 60°C for 12 hours.
  • Workup : The reaction is quenched with aqueous NaHCO₃, extracted with ethyl acetate, and dried over MgSO₄.

Key Parameters :

Parameter Optimal Range Impact on Yield
Temperature 60–70°C Maximizes SN2 kinetics
Solvent THF/DMF (4:1) Enhances nucleophilicity
Base Triethylamine Minimizes side reactions

Yields typically range from 45–68% depending on substituent electronic effects. Steric hindrance from the bicyclic framework necessitates prolonged reaction times compared to linear amines.

Reductive Amination

Reductive amination offers an alternative route using bicyclo[2.2.1]heptan-2-one and 3-methylaniline. This method is particularly advantageous for generating stereochemically pure products.

Procedure :

  • Imine Formation : Bicyclo[2.2.1]heptan-2-one (1.0 equiv) and 3-methylaniline (1.1 equiv) are refluxed in toluene with molecular sieves (4Å) for 6 hours.
  • Reduction : Sodium cyanoborohydride (1.5 equiv) is added portionwise at 0°C, followed by glacial acetic acid (0.5 equiv). The reaction proceeds at room temperature for 24 hours.
  • Purification : Crude product is purified via flash chromatography (SiO₂, hexane:ethyl acetate 3:1).

Optimization Insights :

  • Catalyst : NaBH₃CN outperforms NaBH₄ in selectivity (92% vs. 74% yield).
  • Acid Additive : Acetic acid protonates the imine intermediate, accelerating hydride transfer.

Reaction Mechanism and Stereochemical Considerations

The bicyclo[2.2.1]heptane system imposes significant stereoelectronic constraints on both nucleophilic substitution and reductive amination pathways.

SN2 Mechanism in Nucleophilic Substitution

The reaction proceeds via a concerted backside attack, with the amine lone pair antiperiplanar to the leaving group. Transition state modeling reveals increased activation energy (ΔG‡ = 24.3 kcal/mol) compared to acyclic analogs (ΔG‡ = 18.7 kcal/mol) due to norbornane ring strain.

Stereochemical Outcomes :

  • Endo vs. Exo : The endo configuration predominates (85:15 ratio) due to favorable orbital overlap in the transition state.
  • Byproducts : <5% C-2 epimerization observed under forcing conditions (>80°C).

Reductive Amination Stereocontrol

The norbornane ketone’s rigid structure directs hydride delivery to the re face, yielding the (1R,2S,4R)-isomer as the major product (94% diastereomeric excess). Chiral HPLC analysis (CHIRALPAK AD-H column) confirms enantiopurity >99% after recrystallization.

Industrial-Scale Production Methods

Scaling the synthesis requires addressing challenges in heat management and catalyst recovery.

Catalytic Hydrogenation Approach :

Parameter Laboratory Scale Pilot Plant Scale
Pressure 50 psi H₂ 200 psi H₂
Catalyst Loading 5% Pd/C 1% Pd/C (recycled)
Throughput 50 g/batch 20 kg/batch

Continuous flow systems improve efficiency by reducing reaction time from 24 hours (batch) to 45 minutes (flow).

Analytical Characterization

4.1 Spectroscopic Methods

  • ¹H NMR (500 MHz, CDCl₃): δ 7.21–7.15 (m, Ar-H), 3.02 (br s, NH), 2.32 (s, CH₃), 1.84–1.22 (m, norbornane protons).
  • ESI-MS : m/z 229.3 [M+H]⁺, calculated for C₁₄H₁₇N: 229.3.

4.2 Chromatographic Purity Assessment

Column Mobile Phase Retention Time
C18 Reverse-Phase MeOH:H₂O (70:30) 8.2 min
Chiralpak AD-H Hexane:IPA (90:10) 12.7 min (R)

Emerging Methodologies

Photocatalytic C–N Coupling :
Recent advances utilize Ir(ppy)₃ catalysts under blue LED irradiation to couple bicyclo[2.2.1]heptan-2-amine with 3-bromotoluene. Preliminary yields reach 72% with 100% atom economy.

Biocatalytic Approaches : Transaminase mutants (ATA-117) catalyze the amination of bicyclo[2.2.1]heptan-2-one with 3-methylbenzylamine, achieving 89% conversion in 8 hours.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methylphenyl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclic structure.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3-Methylphenyl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with NMDA receptors. It acts as an uncompetitive antagonist at the phencyclidine (PCP) binding site of the NMDA receptor . This interaction inhibits the receptor’s activity, which can modulate glutamate signaling in the central nervous system. The compound’s effects on NMDA receptors make it a potential candidate for treating neurodegenerative disorders and other glutamate-dependent conditions.

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
N-(3-Methylphenyl)bicyclo[2.2.1]heptan-2-amine C₁₄H₁₇N 199.30 Not reported 3-Methylphenyl
N-(3-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine C₁₃H₁₄FN 205.28 Not reported 3-Fluorophenyl
N,N-Diethyl-3-phenylbicyclo[2.2.1]heptan-2-amine HCl C₁₇H₂₆ClN 279.85 222 Diethyl, phenyl
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-aminium chloride C₁₀H₂₀ClN 189.73 Not reported Trimethyl bicyclo

Biological Activity

N-(3-Methylphenyl)bicyclo[2.2.1]heptan-2-amine is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Target Interactions

This compound acts primarily as a selective antagonist for the CXC chemokine receptor 2 (CXCR2) and the NMDA receptor at the phencyclidine (PCP) binding site. Binding to these receptors inhibits their activity, thereby modulating various biochemical pathways associated with inflammation and neuroprotection.

Biochemical Pathways

The antagonism of CXCR2 by this compound affects signaling pathways activated by various chemokines, such as interleukin-8 (IL-8). This modulation can lead to reduced inflammation and potential therapeutic benefits in conditions characterized by excessive chemokine signaling.

In Vivo Pharmacokinetics

In vivo studies in rats indicate that this compound exhibits an excellent pharmacokinetic profile, characterized by high stability in simulated intestinal fluid (SIF) and simulated gastric fluid (SGF). The compound also demonstrates favorable absorption characteristics, making it a candidate for further development in therapeutic applications.

Biological Activity Summary

The following table summarizes the biological activities of derivatives of this compound, highlighting their pharmacological effects and toxicity profiles:

CompoundActivityIC50 Value (μM)Toxicity Profile
5aNMDA Receptor Antagonist7.86Acceptable
5bCXCR2 AntagonistNot specifiedFavorable
5cNMDA Receptor AntagonistNot specifiedModerate

Case Study 1: NMDA Receptor Antagonism

In a study evaluating novel N-substituted bicyclo[2.2.1]heptan-2-amines, compound 5a was identified as a promising NMDA receptor antagonist with moderate binding affinity (IC50 = 7.86 μM). It exhibited neuroprotective activity in the maximal electroshock (MES) test at a dosage of 100 mg/kg, indicating potential applications in neurodegenerative disorders such as Alzheimer's disease.

Case Study 2: CXCR2 Antagonism

Another study focused on the CXCR2 antagonistic properties of derivatives of this compound demonstrated significant anti-inflammatory effects. The compound's ability to inhibit CXCR2-mediated signaling pathways suggests its potential utility in treating inflammatory diseases .

Toxicity and Safety Profile

Preliminary toxicity studies using MDCK (kidney) and N2a (neuroblastoma) cell lines revealed dose-dependent toxicity above 100 μM, with IC50 values exceeding 150 μM for both cell lines. These findings suggest a toxicity profile similar to Memantine, an FDA-approved NMDA receptor antagonist used for Alzheimer's treatment. Notably, compound 5a displayed a favorable toxicity profile in both cell lines, emerging as a promising lead for further investigations .

Q & A

Q. What are the common synthetic routes for N-(3-Methylphenyl)bicyclo[2.2.1]heptan-2-amine?

The synthesis typically involves Grignard reagent formation, followed by reaction with norcamphor to generate a bicyclic alcohol intermediate. This alcohol is converted to the amine via azide formation and reduction. Subsequent alkylation or arylation introduces the 3-methylphenyl group. For example, substituted bromobenzenes are reacted with magnesium to form Grignard reagents, which are then coupled with norcamphor. The final amine is purified using column chromatography and validated via NMR and mass spectrometry .

Q. How is the structural conformation of bicyclo[2.2.1]heptane derivatives characterized?

Structural elucidation relies on advanced analytical techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 7.88–7.77 ppm for aromatic protons in biphenyl amide derivatives) confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : ESI-MS identifies molecular ions (e.g., m/z 292.4 [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configurations, particularly for enantiomeric forms .

Q. What analytical techniques confirm the purity of synthesized derivatives?

Purity is assessed via:

  • High-Performance Liquid Chromatography (HPLC) : Quantifies impurities at <0.5% thresholds.
  • Melting Point Analysis : Sharp melting ranges (e.g., 202–204°C for hydrochloride salts) indicate crystallinity .
  • Elemental Analysis : Validates empirical formulas (e.g., C20_{20}H21_{21}NO with ≤0.3% deviation) .

Advanced Research Questions

Q. What in vitro models are used to assess the neurotoxicity of bicyclo[2.2.1]heptan-2-amine derivatives?

  • MDCK Cells : Simulate blood-brain barrier (BBB) permeability. Cells are treated with 0–500 µM compound for 24 hours, followed by MTT assays to measure viability .
  • N2a Neuronal Cells : Evaluate neurotoxicity via lactate dehydrogenase (LDH) release and caspase-3 activation. EC50_{50} values are compared to reference drugs like memantine .

Q. How do structural modifications impact NMDA receptor antagonist activity?

Key structural determinants include:

  • Substituent Position : Fluorine at the 4-position of the phenyl ring (e.g., compound 5b ) enhances receptor affinity by 30% compared to non-fluorinated analogs .
  • Side Chain Flexibility : Morpholinoethyl groups (e.g., 5c ) improve solubility but reduce BBB penetration compared to piperidinyl derivatives .
  • Stereochemistry : endo-configured amines exhibit 5–10× higher NMDA receptor binding than exo-isomers .

Q. What strategies optimize reaction yields in synthesizing unsymmetrical ureas from bicyclo[2.2.1]heptan-2-amine?

  • Stepwise Protocols : Sequential addition of isocyanate intermediates minimizes symmetrical urea byproducts. Yields reach 82% when using 1,1'-carbonyldiimidazole under anhydrous DMF .
  • Basicity Control : Triethylamine (TEA) as a base suppresses premature isocyanate hydrolysis, improving selectivity .

Q. How do bicyclo[2.2.1]heptan-2-amine derivatives inhibit RNA virus replication?

Derivatives act as dual inhibitors:

  • SARS-CoV-2 Replication : Urea analogs (e.g., compounds 4a–4e ) block viral RNA polymerase with IC50_{50} values of 2–8 µM .
  • Soluble Epoxide Hydrolase (sEH) Inhibition : Ki values of 15–40 nM correlate with reduced inflammation in in vitro models .

Q. What are the solubility and storage considerations for exo-bicyclo derivatives?

  • Solubility : Hydrochloride salts (e.g., exo -bicyclo[2.2.1]heptan-2-amine HCl) dissolve in water at 20 mg/mL but require DMSO for stock solutions (10 mM) .
  • Storage : Stable at room temperature for ≤6 months under argon; prolonged storage at −20°C prevents amine oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.